molecular formula C19H27N3O2 B240766 N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea

N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea

Cat. No. B240766
M. Wt: 329.4 g/mol
InChI Key: CKIYMAWHMZKPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea, also known as CPI-1189, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. CPI-1189 belongs to the class of urea derivatives and has been shown to exhibit promising results in various scientific studies.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea is not fully understood. However, it has been proposed that N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea exerts its therapeutic effects by modulating the activity of certain neurotransmitters in the brain. N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been shown to increase the levels of dopamine and serotonin in the brain, which are known to play a role in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the inflammatory response. N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has also been shown to reduce the levels of reactive oxygen species, which are known to cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea in lab experiments is its high purity. N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea can be easily synthesized and purified, which makes it an ideal compound for use in scientific research. However, one limitation of using N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea in lab experiments is its relatively low solubility in water. This can make it difficult to administer N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea to cells or animals in a lab setting.

Future Directions

There are several future directions for the study of N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders. Another direction is to study the long-term effects of N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea on the brain and other organs. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea involves the reaction between 3-(1-piperidinylcarbonyl)phenyl isocyanate and cyclohexylamine. The reaction takes place under mild conditions and yields N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea as a white crystalline solid. The purity of the compound can be further improved by recrystallization.

Scientific Research Applications

N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

Product Name

N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea

Molecular Formula

C19H27N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

1-cyclohexyl-3-[3-(piperidine-1-carbonyl)phenyl]urea

InChI

InChI=1S/C19H27N3O2/c23-18(22-12-5-2-6-13-22)15-8-7-11-17(14-15)21-19(24)20-16-9-3-1-4-10-16/h7-8,11,14,16H,1-6,9-10,12-13H2,(H2,20,21,24)

InChI Key

CKIYMAWHMZKPBK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(=O)N3CCCCC3

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(=O)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.